molecular formula C9H7IO B576607 6-Iodo-1-indanone CAS No. 14548-40-4

6-Iodo-1-indanone

Cat. No.: B576607
CAS No.: 14548-40-4
M. Wt: 258.058
InChI Key: CIMZMDUWHIFAHN-UHFFFAOYSA-N
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Description

6-Iodo-1-indanone is an organic compound with the molecular formula C9H7IO. It is characterized by the presence of an iodine atom attached to the indanone structure. This compound appears as a colorless crystal or white crystalline powder and is known for its special fragrance. It is soluble in most organic solvents, such as ethanol and carbon disulfide, and has a melting point of approximately 164°C .

Scientific Research Applications

6-Iodo-1-indanone has a wide range of scientific research applications, including:

Safety and Hazards

The safety data sheet for 1-Indanone, a similar compound, suggests that it is very toxic if swallowed, irritating to skin, and poses a risk of serious damage to eyes . It is also toxic and poses a danger of serious damage to health by prolonged exposure .

Future Directions

Indane-1,3-dione, a closely related compound, is used in numerous applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization . This suggests potential future directions for the use of 6-Iodo-1-indanone in similar applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Iodo-1-indanone typically involves the reaction of benzothiophene with an iodine compound. The specific synthesis process can be adjusted and optimized according to actual needs . One common method includes the intramolecular Friedel-Crafts cyclization reaction of 3-arylpropionic acids or chlorides . This method can be performed using various non-conventional techniques such as microwaves, high-intensity ultrasound, and a Q-tube™ reactor .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of catalysts and controlled reaction environments to facilitate the efficient formation of the desired product.

Chemical Reactions Analysis

Types of Reactions: 6-Iodo-1-indanone undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of an atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various substituted derivatives of this compound.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the iodine atom, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific synthetic and research applications where iodine’s reactivity is advantageous.

Properties

IUPAC Name

6-iodo-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7IO/c10-7-3-1-6-2-4-9(11)8(6)5-7/h1,3,5H,2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIMZMDUWHIFAHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C=CC(=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00661190
Record name 6-Iodo-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00661190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14548-40-4
Record name 6-Iodo-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00661190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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